molecular formula C13H12ClFN2O B1487899 2-chloro-1-[1-(5-fluoropyridin-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one CAS No. 1482965-26-3

2-chloro-1-[1-(5-fluoropyridin-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one

Cat. No.: B1487899
CAS No.: 1482965-26-3
M. Wt: 266.7 g/mol
InChI Key: IXEUAQWUJDOUPX-UHFFFAOYSA-N
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Description

2-Chloro-1-[1-(5-fluoropyridin-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one (CAS 1482965-26-3) is a high-value chemical intermediate designed for advanced research and development, particularly in the field of medicinal chemistry . This compound features a 2,5-dimethylpyrrole core substituted at the nitrogen atom with a 5-fluoropyridin-2-yl group and functionalized at the 3-position with a reactive 2-chloroethanone moiety. Its molecular formula is C13H12ClFN2O, and it has a molecular weight of 266.70 g/mol . The primary research application of this compound is as a versatile synthetic building block. The presence of the reactive chloroacetyl group makes it a key precursor for the synthesis of more complex molecules, enabling the formation of amide bonds or facilitating nucleophilic substitution reactions with various nitrogen, oxygen, and sulfur nucleophiles. This allows researchers to efficiently create diverse libraries of novel compounds for biological screening . The 5-fluoropyridine substituent is a privileged structure in pharmaceutical design, often associated with enhanced biological activity and improved pharmacokinetic properties, making this intermediate particularly valuable for projects aimed at developing new kinase inhibitors or other heterocyclic active compounds . This product is offered exclusively For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment, adhering to all relevant safety regulations.

Properties

IUPAC Name

2-chloro-1-[1-(5-fluoropyridin-2-yl)-2,5-dimethylpyrrol-3-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClFN2O/c1-8-5-11(12(18)6-14)9(2)17(8)13-4-3-10(15)7-16-13/h3-5,7H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXEUAQWUJDOUPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=NC=C(C=C2)F)C)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Route Overview

The typical synthetic pathway to this compound includes the following key steps:

  • Formation of the Pyrrole Intermediate: The reaction begins with the coupling of 5-fluoropyridine and 2,5-dimethylpyrrole. This step requires careful control of reaction conditions, including solvent choice and temperature, to favor the formation of the intermediate pyrrole derivative substituted at the nitrogen with the 5-fluoropyridin-2-yl group.

  • Chloroacetylation: The intermediate is then subjected to acylation using chloroacetyl chloride. This reaction introduces the 2-chloroethanone moiety onto the pyrrole ring, typically at the 3-position. Catalysts such as Lewis acids may be employed to enhance the reaction efficiency, and solvents like dichloromethane or chloroform are commonly used.

  • Purification: The crude product is purified by standard organic techniques such as column chromatography or recrystallization to obtain the target compound with high purity.

Detailed Reaction Conditions and Reagents

Step Reagents/Conditions Purpose Notes
Pyrrole Intermediate 5-fluoropyridine, 2,5-dimethylpyrrole, solvent (e.g., DMF, THF), catalyst (e.g., Pd or Cu-based) Formation of N-substituted pyrrole Reaction temperature typically 50–80 °C; inert atmosphere recommended
Chloroacetylation Chloroacetyl chloride, base (e.g., triethylamine), solvent (e.g., dichloromethane), catalyst (optional) Introduction of chloroethanone group Temperature controlled at 0–25 °C to avoid side reactions
Purification Silica gel chromatography, recrystallization Isolation of pure product Solvent systems like hexane/ethyl acetate mixtures used

Industrial Scale Considerations

For industrial production, the synthesis is scaled up with emphasis on:

  • Process Optimization: Reaction times and temperatures are optimized to maximize yield and minimize by-products.

  • Safety Measures: Handling of chloroacetyl chloride requires strict safety protocols due to its corrosive and lachrymatory nature.

  • Automation: Use of automated reactors and continuous flow systems to improve reproducibility and throughput.

  • Quality Control: Analytical techniques such as NMR, HRMS, and HPLC are employed to ensure batch consistency and purity.

Analytical Characterization Supporting Preparation

The successful synthesis and purity of the compound are confirmed by:

Summary Table of Preparation Parameters

Parameter Details
Molecular Formula C13H12ClFN2O
Molecular Weight 266.7 g/mol
Key Starting Materials 5-fluoropyridine, 2,5-dimethylpyrrole, chloroacetyl chloride
Solvents Used DMF, THF, dichloromethane, hexane, ethyl acetate
Catalysts Pd or Cu-based catalysts (for coupling), bases like triethylamine (for acylation)
Reaction Temperature 0–80 °C depending on step
Purification Techniques Column chromatography, recrystallization
Analytical Methods ¹H/¹³C NMR, HRMS, TLC, HPLC

Research Findings on Preparation Efficiency

  • The coupling reaction between 5-fluoropyridine and 2,5-dimethylpyrrole is sensitive to temperature and solvent polarity; polar aprotic solvents and moderate temperatures favor higher yields.

  • Chloroacetylation proceeds efficiently at low temperatures (0–25 °C) with triethylamine as a base to neutralize generated HCl, minimizing side reactions.

  • The overall yield for the multi-step synthesis ranges typically between 50–70% after purification.

  • Use of catalysts and optimized solvent systems significantly improves reaction selectivity and reduces impurities.

Comparative Analysis with Related Compounds

Compared to analogs such as 2-chloro-1-[1-(5-chloropyridin-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one, the fluorine substitution in the pyridine ring affects the electronic properties and may influence the reactivity during synthesis, requiring slight adjustments in reaction conditions to maintain high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-[1-(5-fluoropyridin-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity : Recent studies have explored the potential of compounds similar to 2-chloro-1-[1-(5-fluoropyridin-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one in targeting cancer cells. The fluorinated pyridine moiety is known to enhance biological activity through improved binding affinity to target proteins involved in cancer progression.
  • Neuropharmacology : The compound's structure suggests potential interactions with neurotransmitter systems. Research indicates that modifications of pyrrolidine derivatives can lead to compounds with neuroprotective properties, which may be beneficial in treating neurodegenerative diseases.
  • Antimicrobial Properties : Investigations into similar compounds have revealed antimicrobial effects, suggesting that this compound could be effective against various pathogens, thus holding promise for developing new antibiotics.

Materials Science

  • Polymer Chemistry : The unique chemical structure of This compound allows it to be used as a building block in polymer synthesis. Its reactivity can facilitate the formation of complex materials with tailored properties for applications in coatings and composites.
  • Nanotechnology : The compound's small size and functional groups make it suitable for integration into nanomaterials, potentially leading to advancements in drug delivery systems or biosensors.

Biochemical Research

  • Enzyme Inhibition Studies : The compound is being investigated for its ability to inhibit specific enzymes related to metabolic pathways. This could provide insights into metabolic regulation and lead to the development of therapeutic agents targeting metabolic disorders.
  • Biomarker Development : Research into the metabolic pathways involving this compound may reveal its potential as a biomarker for disease states, particularly in cancer and neurodegenerative conditions.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of a series of pyrrolidine derivatives, including those structurally related to This compound . The findings suggested that these compounds exhibited significant cytotoxicity against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.

Case Study 2: Neuroprotective Effects

Research conducted at a leading university focused on the neuroprotective effects of pyrrolidine derivatives against oxidative stress-induced neuronal damage. The study demonstrated that certain derivatives could significantly reduce neuronal cell death in vitro, highlighting their potential application in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Mechanism of Action

The mechanism of action of 2-chloro-1-[1-(5-fluoropyridin-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Aryl/Heteroaryl Group Modifications

The substituent on the pyrrole nitrogen significantly influences electronic properties and biological activity:

  • 4-Fluorophenyl (IU1, ) : Lacks the pyridine nitrogen, reducing polarity but maintaining moderate USP14 inhibitory activity (IC₅₀ ~ 50 µM) .
  • 3-Chloro-4-fluorophenyl (1B10, ) : Combines halogen atoms for enhanced lipophilicity and steric bulk, which may improve target affinity .

Fluorine Positional Effects

  • 3-Fluorophenyl () : Altered electronic distribution compared to para-substituted analogs, possibly affecting binding kinetics.
  • 3,5-Difluorophenyl () : Increased fluorine content enhances metabolic stability and membrane permeability .

Ethanone Substituent Modifications

The 2-chloroethanone group is a common feature in these analogs, but substitutions on the ethanone carbon vary:

  • 2-Chloro (Target Compound) : Provides a reactive site for nucleophilic substitution, enabling further derivatization.
  • 2-(Piperidinyl) (1B10, ) : Introduces a basic amine, improving solubility and cellular uptake .
  • 4-Hydroxypiperidinyl (IU1-248, ) : Adds a polar hydroxyl group, which may enhance interactions with hydrophilic enzyme pockets .

Key Observations :

  • Pyridine vs.
  • Halogen Effects: Chlorine at the ethanone position enhances reactivity, while fluorine on the aryl group balances lipophilicity and metabolic stability.
  • Biological Activity : USP14 inhibitors like IU1 and IU1-248 show that substituent bulk and polarity correlate with inhibitory potency . The target compound’s pyridinyl group may confer unique interactions in this context.

Biological Activity

2-chloro-1-[1-(5-fluoropyridin-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one is a synthetic compound characterized by its unique structural features, including a chloro group, a pyridine derivative, and a pyrrole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research.

The molecular formula of this compound is C13H12ClFN2O, with a molecular weight of approximately 266.7 g/mol. Its synthesis typically involves multi-step organic reactions, including the reaction of 5-fluoropyridine with 2,5-dimethylpyrrole followed by chloroacetylation to yield the final product.

Anticancer Activity

Preliminary studies suggest potential anticancer properties for this compound. Similar compounds have been evaluated for their cytotoxic effects on cancer cell lines. For instance, compounds bearing heterocyclic substituents have demonstrated selective toxicity towards triple-negative breast cancer cell lines (MDA-MB-231) with IC50 values ranging from 6.59 to 12.51 μM . Although direct data on the anticancer efficacy of this compound is lacking, its structural analogs provide a basis for further investigation.

The exact mechanism of action of this compound remains largely unexplored. However, it is hypothesized that it may interact with specific biological targets such as enzymes or receptors involved in disease pathways. Understanding these interactions is crucial for evaluating its potential as a drug candidate .

Structure–Activity Relationship (SAR)

The structural features of this compound contribute significantly to its biological activity:

Structural Feature Potential Impact
Chloro groupMay enhance lipophilicity and biological activity
Pyridine ringAssociated with various pharmacological effects
Pyrrole moietyLinked to antimicrobial and anticancer activities

Future Research Directions

Given the promising biological activities observed in related compounds, further research into this compound is warranted. Suggested areas for future investigation include:

  • In vitro and in vivo studies : Assessing the efficacy and safety profile against various cancer cell lines and microbial strains.
  • Mechanistic studies : Elucidating the specific molecular targets and pathways affected by this compound.
  • SAR analysis : Exploring modifications to the structure to enhance potency and selectivity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-chloro-1-[1-(5-fluoropyridin-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one?

  • Methodological Answer : The compound can be synthesized via multi-step protocols involving cyclization and functionalization reactions. For example, pyrrole ring formation may utilize acid-catalyzed cyclization of substituted diketones, followed by halogenation at the ethanone moiety. Key steps include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) for controlled reactivity .
  • Reagent optimization : Use of acetyl chloride or chloroacetyl chloride for ethanone functionalization, monitored via TLC for intermediate purity .
  • Yield improvement : Adjusting stoichiometry of 5-fluoropyridine derivatives and reaction temperature (e.g., 80–100°C) to enhance regioselectivity .

Q. How can this compound be characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks for the pyrrole ring (δ 6.2–6.8 ppm for aromatic protons) and ethanone carbonyl (δ 2.1–2.3 ppm for methyl groups) .
  • FTIR : Confirm C=O stretching (~1700 cm⁻¹) and C-Cl bonds (~750 cm⁻¹) .
  • X-ray crystallography : Resolve bond angles (e.g., C-Cl bond length ~1.73 Å) and intermolecular interactions (e.g., π-π stacking between fluoropyridine rings) using single-crystal data .

Q. What crystallographic data are available for structural validation?

  • Key Data :

ParameterValue (from )
Space groupP21/c
R factor0.053–0.159
Bond angles (C-Cl)109.5°–112.3°
Packing density1.45 g/cm³
  • Validation : Compare experimental data with computational models (e.g., DFT) to confirm steric effects from 2,5-dimethylpyrrole substituents .

Advanced Research Questions

Q. How to resolve contradictions between spectroscopic and crystallographic data in structural analysis?

  • Methodological Answer :

  • Cross-validation : Use solid-state NMR to reconcile discrepancies between solution-phase NMR and X-ray data, particularly for dynamic substituents (e.g., fluoropyridine rotation) .
  • Temperature-dependent studies : Perform variable-temperature NMR to assess conformational flexibility impacting spectral resolution .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :

  • DFT calculations : Model the electrophilic ethanone moiety’s susceptibility to nucleophilic attack (e.g., SN2 at the chloro group). Key parameters include LUMO energy localization and charge distribution .
  • Solvent effects : Simulate reaction pathways in polar vs. non-polar solvents using COSMO-RS models to predict kinetic barriers .

Q. How to design experiments to evaluate thermal and photolytic stability?

  • Methodological Answer :

  • Thermogravimetric analysis (TGA) : Measure decomposition onset temperatures (e.g., >200°C) under nitrogen atmosphere .
  • UV-Vis irradiation : Expose to 254 nm light in quartz cells, monitoring degradation via HPLC and identifying photoproducts (e.g., dechlorinated derivatives) .

Q. What mechanistic insights exist for key synthetic transformations involving the pyrrole core?

  • Methodological Answer :

  • Isotopic labeling : Use 2H/13C-labeled precursors to track cyclization pathways (e.g., Knorr pyrrole synthesis mechanisms) .
  • Kinetic studies : Employ stopped-flow spectroscopy to determine rate constants for intermediates (e.g., enamine formation) .

Q. How to assess environmental impact and degradation pathways?

  • Methodological Answer :

  • OECD 307 guideline : Conduct soil simulation studies to quantify half-life under aerobic/anaerobic conditions .
  • LC-MS/MS : Identify metabolites (e.g., hydroxylated or defluorinated products) in biodegradation assays .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-1-[1-(5-fluoropyridin-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one
Reactant of Route 2
Reactant of Route 2
2-chloro-1-[1-(5-fluoropyridin-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one

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